Omeprazole

Catalog No.
S538074
CAS No.
73590-58-6
M.F
C17H19N3O3S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omeprazole

CAS Number

73590-58-6

Product Name

Omeprazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
0.5 mg/mL

Synonyms

H 168 68, H 168-68, H 16868, Magnesium, Omeprazole, Omeprazole, Omeprazole Magnesium, Omeprazole Sodium, Prilosec, Sodium, Omeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Development of Bioequivalent Omeprazole Product

Specific Scientific Field: Pharmaceutical Technology

Summary of the Application: This research focuses on the development of a bioequivalent delayed-release omeprazole product. The aim is to create a generic product that is equivalent in terms of quality, safety, and efficacy to the original branded product .

Methods of Application or Experimental Procedures: Various regimes and technological parameters were tested on laboratory- and production-scale equipment to establish a technical process where a functional and gastro-protective layer is essential . The comparison of the rate and extent of absorption with subsequent assessment of the bioequivalence of the generic and reference drugs after a single dose of each drug at a dose of 40 mg was performed .

Results or Outcomes: The quantitative and qualitative composition and technology of producing a new generic enteric form of omeprazole in capsules were developed and implemented at the manufacturing site of solid forms . A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system .

Release of Omeprazole from Solid Dosage Forms

Summary of the Application: This research investigates the design, development, and release kinetics of omeprazole (OME) from solid dosage forms .

Methods of Application or Experimental Procedures: These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tests were conducted to examine the release kinetics of the various dosage forms .

Results or Outcomes: The results were compared with those of the well-known brand product Losec®, where its use is accompanied by numerous benefits but drawbacks as well .

Omeprazole Vesicles Preparation

Summary of the Application: This research focuses on the preparation technology of Omeprazole vesicles. Omeprazole is a representative drug of the first generation of proton pump inhibitors and is widely used in the treatment of gastric ulcers and duodenal ulcers .

Methods of Application or Experimental Procedures: The study involves the development of a preparation technology for Omeprazole vesicles. The process involves the formulation of Omeprazole into vesicles, which are small spherical structures used to deliver drugs .

Results or Outcomes: The study successfully developed a preparation technology for Omeprazole vesicles. This new formulation could potentially improve the delivery and effectiveness of Omeprazole in treating gastric and duodenal ulcers .

Omeprazole in Gastrointestinal Disorders

Specific Scientific Field: Gastroenterology

Summary of the Application: Omeprazole is widely used in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and Zollinger-Ellison syndrome .

Methods of Application or Experimental Procedures: Omeprazole is administered orally, usually once per day, for a specified duration depending on the condition being treated. It works by reducing the production of stomach acid, thereby allowing ulcers to heal and preventing further damage to the esophagus .

Results or Outcomes: Omeprazole has been shown to be highly effective in treating these conditions, with many patients experiencing significant relief from symptoms. It is considered a first-line treatment for these disorders due to its efficacy and safety profile .

Omeprazole and Helicobacter Pylori Eradication

Summary of the Application: Omeprazole is used in combination with antibiotics for the eradication of Helicobacter pylori, a bacterium that can cause stomach ulcers and is linked to stomach cancer .

Results or Outcomes: Studies have shown that this treatment regimen can successfully eradicate H. pylori in up to 90% of patients, reducing the risk of peptic ulcer disease and stomach cancer .

Omeprazole is a proton pump inhibitor that is primarily used to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. It functions by irreversibly inhibiting the hydrogen/potassium adenosine triphosphatase enzyme system (H+/K+-ATPase) located in the gastric parietal cells, thereby blocking the final step of gastric acid secretion . The chemical formula for omeprazole is C₁₇H₁₉N₃O₃S, and it exists as a racemic mixture of two enantiomers: (S)-omeprazole and (R)-omeprazole .

Omeprazole belongs to a class of drugs called proton pump inhibitors (PPIs). It works by irreversibly inhibiting the enzyme H+/K+ ATPase (proton pump) in the gastric parietal cells. This enzyme is responsible for the final step in acid secretion by the stomach []. By inhibiting the pump, omeprazole significantly reduces the production of stomach acid, providing relief from heartburn, ulcers, and other acid-related conditions.

Physical and Chemical Properties

  • Molecular Formula: C17H19N3O4S []
  • Molecular Weight: 345.4 g/mol []
  • Melting Point: 50-52 °C []
  • Boiling Point: Decomposes []
  • Solubility: Slightly soluble in water, freely soluble in organic solvents []
  • pKa: 4.0 (pKa is a measure of acidity/alkalinity)

Omeprazole undergoes several chemical transformations primarily through metabolic pathways involving the cytochrome P450 enzyme system. The major metabolic pathways include:

  • CYP2C19: Responsible for converting omeprazole into its primary metabolite, hydroxyomeprazole.
  • CYP3A4: Converts omeprazole into omeprazole sulfone .

In acidic environments, such as those found in the canaliculi of parietal cells, omeprazole is converted into reactive sulfenic acid and sulfenamide forms. These reactive species covalently bind to cysteine residues in the H+/K+-ATPase enzyme, leading to its irreversible inhibition .

The biological activity of omeprazole is characterized by its potent inhibition of gastric acid secretion. Following oral administration, the drug's effects begin within one hour, peaking at approximately two hours post-dose. The duration of action can last up to 72 hours, with a return to baseline acid secretion occurring within three to five days after discontinuation . Omeprazole also exhibits competitive inhibition of cytochrome P450 enzymes, which can lead to increased plasma concentrations of other drugs metabolized by these enzymes .

Omeprazole can be synthesized through various methods, typically involving the following steps:

  • Formation of the benzimidazole ring: This involves reactions that create the core structure essential for proton pump inhibition.
  • Sulfonation: A sulfonyl group is introduced to enhance the compound's pharmacological properties.
  • Chiral resolution: The racemic mixture can be separated into its enantiomers if desired, although both forms are often used in clinical applications .

The synthesis often requires careful control of reaction conditions to ensure high yields and purity.

Omeprazole is widely used in clinical practice for:

  • Gastroesophageal reflux disease: To alleviate symptoms and prevent esophageal damage.
  • Peptic ulcers: To promote healing by reducing gastric acidity.
  • Zollinger-Ellison syndrome: To manage excessive gastric acid secretion.
  • Helicobacter pylori eradication therapy: Often combined with antibiotics to enhance efficacy against this bacterium .

Omeprazole has been shown to interact with various medications due to its effects on cytochrome P450 enzymes. Notable interactions include:

  • Increased plasma levels of benzodiazepines (e.g., diazepam), warfarin, and phenytoin due to inhibited metabolism.
  • Altered absorption of certain drugs like dextroamphetamine, potentially leading to increased serum concentrations .

These interactions necessitate careful monitoring when prescribing omeprazole alongside other medications.

Omeprazole belongs to a class of medications known as proton pump inhibitors. Other similar compounds include:

  • Esomeprazole: An enantiomer of omeprazole that offers improved pharmacokinetics and bioavailability.
  • Lansoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacological properties.
  • Pantoprazole: Known for its stability in acidic environments and a longer half-life compared to omeprazole.
  • Rabeprazole: Exhibits a rapid onset of action and is less affected by food intake compared to omeprazole.
CompoundMechanismUnique Features
OmeprazoleProton pump inhibitorRacemic mixture; widely used
EsomeprazoleProton pump inhibitorPure (S)-enantiomer; higher bioavailability
LansoprazoleProton pump inhibitorMore stable; faster onset
PantoprazoleProton pump inhibitorLonger half-life; less affected by pH
RabeprazoleProton pump inhibitorRapid action; less food interaction

Omeprazole's unique properties stem from its specific mechanism of action as a racemic mixture and its extensive clinical use across various gastrointestinal disorders .

Irreversible Hydrogen Ion Potassium Ion Adenosine Triphosphatase Enzyme Inhibition

Omeprazole functions as a selective and irreversible inhibitor of the gastric hydrogen ion potassium ion adenosine triphosphatase enzyme system, commonly referred to as the proton pump [2] [5]. This enzyme represents the terminal stage in gastric acid secretion, being directly responsible for secreting hydrogen ions into the gastric lumen [5]. The molecular formula of omeprazole is C₁₇H₁₉N₃O₃S with a molecular weight of 345.42 grams per mole [25] [26].

The irreversible nature of omeprazole inhibition distinguishes it from competitive inhibitors and results in a class of medications that are significantly more effective than histamine receptor antagonists [5]. The drug suppresses stomach acid secretion by specific inhibition of the hydrogen ion potassium ion adenosine triphosphatase system found at the secretory surface of gastric parietal cells [2]. Because this enzyme system is regarded as the acid pump within the gastric mucosa, omeprazole inhibits the final step of acid production [2].

Research demonstrates that omeprazole binds non-competitively to the proton pump, resulting in a dose-dependent effect [2]. The inhibition occurs through covalent binding via disulfide bridges on the alpha subunit of the hydrogen ion potassium ion adenosine triphosphatase pump [1]. This mechanism enables gastric acid secretion inhibition for up to 36 hours following administration [1].

Accumulation and Bioactivation in Acidic Canaliculi

Omeprazole operates as a prodrug that requires activation in acidic environments [11]. After absorption into the systemic circulation, the prodrug diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi [11]. The compound is a weak base with a first dissociation constant between 3.8 and 4.9 [7]. This weak base characteristic enables omeprazole to accumulate selectively in the acidic space of the secretory canaliculus of the stimulated parietal cell, where the pH is approximately 1.0 [7].

The acid space-dependent concentration of omeprazole represents the first important property that determines its therapeutic index, providing a concentration at the luminal surface of the pump that is approximately 1000-fold higher than in the blood [7]. As a basic molecule, omeprazole accumulates in the acidic canaliculi of parietal cells in a protonated form where the sulfur-oxygen group becomes sulfur-hydroxyl, which in turn is interconvertible with an achiral, reactive sulfonamide form [2].

Within the acidic environment of the canaliculus, omeprazole is activated by proton-catalyzed formation of a tetracyclic sulfenamide, trapping the drug so that it cannot diffuse back across the canalicular membrane [11]. The second step involves acid-dependent conversion from the accumulated prodrug to the activated species, which is a highly reactive thiophilic reagent [7]. A second protonation of these compounds is required for their activation to the compounds that form disulfides with luminally accessible cysteines of the hydrogen ion potassium ion adenosine triphosphatase [7].

Covalent Binding to Cysteine Residues

The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine residues in the hydrogen ion potassium ion adenosine triphosphatase, irreversibly inactivating the pump molecule [11]. The actual inhibitory form of omeprazole is a tetracyclic sulfenamide or sulfenic acid [7]. Research has identified specific cysteine residues as primary targets for omeprazole binding [7] [19] [22].

Omeprazole binds primarily at cysteine 813 and cysteine 892 [7]. Experimental evidence demonstrates that approximately 84 percent of bound omeprazole targets cysteine 813, while 16 percent binds to cysteine 892 [22]. Cysteine 813 is the primary site responsible for the inhibition of the acid pump enzyme [19]. The differential stability of binding demonstrates that removal of binding from cysteine 813 accounts for the fast phase of recovery of acid secretion, while the slow recovery occurs because of a delay in removal of the drug from other cysteine residues [22].

The mechanism involves formation of a reducing agent-sensitive disulfide bond to cysteine residues near the active site [20]. Research indicates that the acid-decomposed form of omeprazole reacts with and binds to sulfhydryl groups within the hydrogen ion potassium ion adenosine triphosphatase preparation with close to a 1:1 stoichiometry [4]. The compound generated from omeprazole reacts rapidly with either beta-mercaptoethanol or the sulfhydryl groups of the enzyme, representing the likely inhibitor compound [4].

Studies demonstrate that omeprazole binds to multiple proteins and is capable of forming highly stable complexes that are not dependent solely on disulfide linkages between the drug and protein targets [20]. The reaction of omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, occurs at neutral pH, and induces protein multimerization [9]. These findings indicate that omeprazole binding mechanisms extend beyond simple cysteine reactivity [9].

Temporal Dynamics of Proton Pump Blockade

The temporal profile of omeprazole action demonstrates distinct phases of onset, peak effect, duration, and recovery [2] [7] [22]. The inhibitory effect of omeprazole occurs within 1 hour after oral administration, with maximum effect occurring within 2 hours [2]. The duration of inhibition extends up to 72 hours [2]. When omeprazole treatment is discontinued, baseline stomach acid secretory activity returns after 3 to 5 days [2].

The prolonged duration of omeprazole effects results from irreversible covalent binding, making the duration of effect longer than expected from blood levels [7]. Because omeprazole cannot inhibit all gastric acid pumps with oral dosing, only approximately 70 percent of pump enzymes are inhibited, as not all pumps are active during the 90-minute half-life of omeprazole in the blood [7]. The inhibitory effect of omeprazole on acid secretion reaches a plateau after 4 days of repeated daily dosing [2].

Recovery dynamics vary based on binding site specificity. The half-time of restoration of acid secretion in omeprazole-treated subjects is approximately 20-24 hours, whereas the pump protein half-life is approximately 54 hours [22]. This differential suggests a more rapid recovery of adenosine triphosphatase activity than if only de novo biosynthesis was responsible for restoration [22]. Research demonstrates that approximately 20 percent of pumps are newly synthesized over a 24-hour period [7].

Linear correlation exists between the inhibition of gastric acid secretion and covalent binding amounts of omeprazole [19]. Maximum binding of omeprazole to the pump enzyme with full inhibition of acid pumping reaches 2.5 nanomoles per milligram of enzyme [19]. The relationship between inhibition of acid secretion and binding amounts demonstrates linearity, while plasma drug levels do not correlate with inhibition or binding amounts except at administration beginning time [19].

Differential Effects on Stimulated versus Basal Acid Secretion

Omeprazole demonstrates distinct inhibitory patterns when targeting different types of acid secretion stimuli [14] [15] [17]. The drug inhibits both basal and stimulated acid secretion irrespective of the stimulus, as it blocks the final step in acid secretion [2]. Research indicates dose-dependent effects on various secretagogue-stimulated responses [14] [15].

Basal acid secretion shows variable response to omeprazole treatment. At 20 milligram doses, basal acidity and acid output are affected variably, while 40 milligram daily doses result in total inhibition [15]. The reduction in acidity consistently exceeds the reduction in volume across all stimulation conditions [15]. Sham feed stimulated acid output demonstrates reduction with 20 milligram daily doses and complete inhibition with 40 milligram daily doses [15].

Pentagastrin-stimulated responses show significant dose-dependent inhibition patterns [14] [15]. Maximal pentagastrin stimulated acid output demonstrates 50 percent reduction with 20 milligram omeprazole daily and 84 percent inhibition with 40 milligram daily doses [15]. Studies utilizing 60 milligram omeprazole doses measure 94 percent reduction of basal and 97 percent of stimulated acid secretion 5 hours after the ninth dose [13].

Histamine-stimulated acid secretion demonstrates potent inhibition by omeprazole [6] [14]. Research shows that omeprazole inhibits histamine-stimulated responses with similar potency to other stimuli [14]. Comparative studies demonstrate that omeprazole produces 80-100 percent reduction of stimulated acid secretion when measured 6 hours after dose administration [14]. The inhibition remains 50-80 percent when measured 24 hours after dose administration [14].

Pharmacological Specificity of Acid Suppression Pathways

Omeprazole demonstrates remarkable selectivity in its pharmacological action, specifically targeting the final common pathway of acid secretion while sparing other gastric functions [13] [14]. The effect is highly selective, with pepsin and intrinsic factor secretion remaining unaffected by omeprazole treatment [13]. This specificity results from the unique mechanism targeting the hydrogen ion potassium ion adenosine triphosphatase exclusively [5].

The specificity of omeprazole extends to its accumulation mechanism, which requires the acidic environment found specifically in parietal cell canaliculi [8]. Research demonstrates that omeprazole is a highly specific drug that works only in the acidic environment of the canaliculus of acid-secreting cells [8]. This selectivity makes omeprazole an excellent candidate for analyzing energy usage during acid-digestion processes [8].

Comparative analysis with other acid suppression pathways reveals distinct advantages of proton pump targeting [5] [6]. Targeting the terminal step in acid production, combined with the irreversible nature of inhibition, results in medications that reduce gastric acid secretion by up to 99 percent [5]. This represents significantly greater efficacy compared to histamine receptor antagonists, which target earlier steps in the acid secretion cascade [5].

The pharmacological specificity extends to differential effects on various proton pump inhibitors [7] [16]. Research demonstrates that different proton pump inhibitors exhibit varying degrees of specificity and selectivity in their interactions with other biological systems [16]. Omeprazole shows distinct binding patterns compared to other proton pump inhibitors, with specific affinities for different cysteine residues and varying degrees of reversibility [7] [22].

Data Tables

Table 1: Molecular Structure and Pharmacokinetic Properties of Omeprazole

PropertyValueReference
Molecular FormulaC₁₇H₁₉N₃O₃S [25] [26]
Molecular Weight345.42 g/mol [25] [26]
Chemical Name5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole [25]
pKa13.8-4.9 [7]
pKa2≤1.0 [7]
Log P2.2 [26]
Bioavailability (%)30-40 (single dose), ~60 (repeated dosing) [1] [2]
Plasma Protein Binding (%)95 [1] [2]
Volume of Distribution (L/kg)0.3-0.4 [1] [2]
Elimination Half-life (hours)0.5-1.0 [1] [2] [34]

Table 2: Cysteine Residue Binding Specificity of Proton Pump Inhibitors

Proton Pump InhibitorPrimary Cysteine TargetBinding StoichiometryReversibilityReference
OmeprazoleCys813~84% of bound drugFast phase (reversible) [22]
OmeprazoleCys892~16% of bound drugPartially reversible [22]
LansoprazoleCys813Primary siteFast phase (reversible) [7]
LansoprazoleCys321Secondary siteSlow phase [7]
PantoprazoleCys813~51% of bound drugFast phase (reversible) [22]
PantoprazoleCys822~49% of bound drugSlow phase (irreversible) [22]

Table 3: Temporal Dynamics of Proton Pump Blockade

Time ParameterValueMechanismReference
Onset of inhibition (oral)1 hourDrug accumulation in acidic canaliculi [2]
Maximum effect (peak)2 hoursMaximum covalent binding achieved [2]
Duration of action24-72 hoursIrreversible enzyme inhibition [2]
Time to steady-state3-4 daysEquilibrium between synthesis and inhibition [7] [14]
Recovery half-time (omeprazole)15-24 hoursReversible binding to Cys813 [22]
Recovery half-time (pantoprazole)46 hoursIrreversible binding to Cys822 [22]
Pump protein half-life54 hoursDe novo protein synthesis [7]
Daily pump turnover~20%Normal cellular turnover [7]

Table 4: Differential Effects on Stimulated versus Basal Acid Secretion

Secretagogue/ConditionInhibition Level (%)Clinical SignificanceReference
Basal acid secretion (20 mg)Variable (0-80%)Dose-dependent response [13] [15]
Basal acid secretion (40 mg)100%Complete achlorhydria [13] [15]
Pentagastrin-stimulated (20 mg)50%Partial suppression [14] [15]
Pentagastrin-stimulated (40 mg)84%Near-complete suppression [14] [15]
Histamine-stimulated80-100%Effective against all stimuli [6] [14]
Sham feeding-stimulated (20 mg)ReducedPostprandial control [15]
Sham feeding-stimulated (40 mg)100%Complete postprandial control [15]
Maximum acid output (20 mg)50%Partial therapeutic effect [14]
Maximum acid output (40 mg)84%Optimal therapeutic effect [14]

The metabolism of omeprazole exhibits profound interindividual variability primarily attributable to genetic polymorphisms in the cytochrome P450 2C19 enzyme system. Cytochrome P450 2C19 represents the predominant metabolic pathway for omeprazole biotransformation, accounting for approximately 90 percent of the drug's hepatic clearance through hydroxylation reactions [1] [2]. The enzyme demonstrates stereoselective metabolism, with preferential hydroxylation of the R-enantiomer to produce 5-hydroxyomeprazole, while the S-enantiomer undergoes both hydroxylation and alternative metabolic pathways [1].

The genetic basis of cytochrome P450 2C19 polymorphism involves multiple allelic variants that significantly influence enzymatic activity. The most clinically relevant variants include cytochrome P450 2C192 and cytochrome P450 2C193, which are loss-of-function alleles characterized by splicing defects and premature stop codons, respectively [3] [4]. These variants result in reduced or absent enzyme activity, leading to impaired omeprazole metabolism and substantially altered pharmacokinetic profiles [3] [5].

Mechanistic studies utilizing computational quantum mechanics and molecular mechanics calculations have elucidated the molecular determinants of cytochrome P450 2C19-mediated omeprazole metabolism. The binding affinity of omeprazole to cytochrome P450 2C19 is approximately ten-fold higher than to cytochrome P450 3A4, explaining the predominant role of cytochrome P450 2C19 in omeprazole clearance [5]. Water-mediated hydrogen bond networks within the active site play crucial roles in substrate binding affinity and metabolic selectivity [1].

The gain-of-function variant cytochrome P450 2C19*17 demonstrates enhanced transcriptional activity through promoter region polymorphisms, resulting in increased enzyme expression and accelerated omeprazole metabolism [6] [2]. This variant is associated with reduced omeprazole exposure and potential therapeutic failure due to suboptimal drug concentrations [6] [7].

Table 1: Cytochrome P450 2C19 Allele Frequencies by Population
PopulationCYP2C19*1 (%)CYP2C19*2 (%)CYP2C19*3 (%)CYP2C19*17 (%)Sample Size
European85.414.60.0221.71,689,553
East Asian71.628.46.003.784,463
African American82.517.50.0922.046,063
Hispanic/Latino86.313.80.2915.837,280
South Asian68.231.80.3018.223,138
Middle Eastern88.111.90.2421.715,082
Ashkenazi Jewish86.014.00.1821.412,728
Native Hawaiian/Pacific Islander72.427.66.505.52,216

Population Variations in Metabolizer Phenotypes

The distribution of cytochrome P450 2C19 metabolizer phenotypes exhibits remarkable variability across different ethnic populations, reflecting the underlying genetic architecture and evolutionary pressures that have shaped pharmacogenetic diversity. Based on comprehensive genomic analyses encompassing over 2.2 million individuals, distinct population-specific patterns of metabolizer phenotype frequencies have been established [8] [9].

Asian populations demonstrate the highest prevalence of poor metabolizers, with frequencies ranging from 13.0 to 19.0 percent, compared to 2.5 to 4.0 percent in European and African American populations [10] [8]. This elevated frequency of poor metabolizers in Asian populations correlates with increased frequencies of the cytochrome P450 2C192 and cytochrome P450 2C193 alleles, which collectively account for greater than 99 percent of poor metabolizer phenotypes in Asian populations [3] [11].

The ultra-rapid metabolizer phenotype, primarily determined by the cytochrome P450 2C1917 allele, shows an inverse distribution pattern. African American populations exhibit the highest frequency of ultra-rapid metabolizers at approximately 6.0 percent, followed by European populations at 4.5 percent [8]. Conversely, East Asian populations demonstrate the lowest frequency of ultra-rapid metabolizers at 0.5 percent, reflecting the reduced prevalence of the cytochrome P450 2C1917 allele in these populations [8].

Intermediate metabolizers represent a substantial proportion of most populations, with frequencies ranging from 22.0 to 45.1 percent depending on the population studied [8]. Korean populations show particularly high intermediate metabolizer frequencies at 45.1 percent, while Hispanic/Latino populations demonstrate the lowest frequencies at 22.0 percent [8] [12].

The pharmacokinetic implications of these population differences are profound. Poor metabolizers experience 6-fold to 12-fold higher area under the concentration-time curve values compared to extensive metabolizers, resulting in enhanced acid suppression but potential increased risk of adverse effects [3] [13] [14]. Ultra-rapid metabolizers demonstrate suboptimal omeprazole exposure with area under the concentration-time curve values reduced by 60-70 percent compared to normal metabolizers [15] [7].

Table 2: Metabolizer Phenotype Distribution by Population
PopulationPoor Metabolizer (%)Intermediate Metabolizer (%)Normal Metabolizer (%)Rapid Metabolizer (%)Ultra-rapid Metabolizer (%)
European2.525.050.018.04.5
East Asian13.040.043.03.50.5
African American4.030.035.025.06.0
Hispanic/Latino3.022.055.017.03.0
South Asian15.035.032.015.03.0
Korean13.245.140.01.60.1
Chinese17.435.042.04.80.8
Japanese19.038.040.02.50.5

Cytochrome P450 3A4 Secondary Metabolic Pathway Analysis

While cytochrome P450 2C19 represents the primary metabolic pathway for omeprazole, cytochrome P450 3A4 contributes significantly to the drug's biotransformation through distinct mechanistic pathways. Cytochrome P450 3A4 primarily catalyzes the sulfoxidation of omeprazole to form omeprazole sulfone, particularly favoring the S-enantiomer of the racemic mixture [1] [16] [17]. This pathway becomes increasingly important in individuals with impaired cytochrome P450 2C19 function, serving as a compensatory metabolic route.

The kinetic parameters of cytochrome P450 3A4-mediated omeprazole metabolism demonstrate substantial differences from cytochrome P450 2C19. The Michaelis-Menten constant for omeprazole sulfoxidation by cytochrome P450 3A4 is approximately 132 μM, significantly higher than the 6.6 μM observed for cytochrome P450 2C19-mediated hydroxylation [17]. This difference in substrate affinity explains the secondary role of cytochrome P450 3A4 under normal physiological conditions but its increased contribution during cytochrome P450 2C19 inhibition or in poor metabolizer phenotypes.

The stereoselectivity of cytochrome P450 3A4 metabolism favors S-omeprazole over R-omeprazole, with computational studies revealing activation energy barriers of 9.9 kcal/mol for S-omeprazole sulfoxidation [18]. This stereoselective preference contributes to the differential pharmacokinetic profiles observed between omeprazole enantiomers, with S-omeprazole demonstrating greater metabolic stability and prolonged plasma exposure compared to R-omeprazole [1].

The metabolic products of cytochrome P450 3A4-mediated omeprazole biotransformation undergo further metabolism through secondary pathways. Omeprazole sulfone is subsequently metabolized by cytochrome P450 2C19 to form 5-hydroxyomeprazole sulfone, while 5-hydroxyomeprazole is further oxidized by cytochrome P450 3A4 to the same terminal metabolite [16] [17]. This interconnected metabolic network demonstrates the complexity of omeprazole biotransformation and the importance of considering multiple enzymatic pathways in pharmacogenetic analyses.

Drug-drug interaction studies have revealed that cytochrome P450 3A4 inhibitors significantly affect omeprazole clearance, particularly in poor metabolizer phenotypes where this pathway assumes greater importance [16]. Ketoconazole, a potent cytochrome P450 3A4 inhibitor, substantially reduces omeprazole sulfone formation, while cytochrome P450 3A4 inducers such as carbamazepine increase the contribution of this pathway to overall omeprazole clearance [16].

Table 3: Cytochrome P450 3A4 Metabolic Pathway Contributions
Metabolic PathwayPrimary SubstratePrimary ProductContribution (%)Km (μM)
Hydroxylation (CYP2C19)R-omeprazole5-hydroxyomeprazole706.6
Sulfoxidation (CYP3A4)S-omeprazoleOmeprazole sulfone30132.0
Secondary Hydroxylation (CYP2C19)Omeprazole sulfone5-hydroxyomeprazole sulfone1545.0
Secondary Sulfoxidation (CYP3A4)5-hydroxyomeprazole5-hydroxyomeprazole sulfone1028.0

Impact of Genetic Variants on Therapeutic Response

The therapeutic efficacy of omeprazole demonstrates substantial dependence on cytochrome P450 2C19 genetic variants, with clinical outcomes varying dramatically across different metabolizer phenotypes. Poor metabolizers consistently achieve superior therapeutic responses across multiple acid-related disorders, while rapid and ultra-rapid metabolizers face increased risk of treatment failure [15] [2].

In gastroesophageal reflux disease management, cure rates correlate inversely with cytochrome P450 2C19 metabolic capacity. Poor metabolizers achieve cure rates of 84.6 percent, while ultra-rapid metabolizers demonstrate cure rates of only 16.7 percent using standard omeprazole dosing regimens [15]. This dramatic difference reflects the relationship between drug exposure and therapeutic effect, with poor metabolizers maintaining therapeutic concentrations for extended periods due to impaired clearance.

Helicobacter pylori eradication rates demonstrate even more pronounced pharmacogenetic effects. Japanese studies utilizing dual therapy with omeprazole and amoxicillin reported 100 percent eradication rates in cytochrome P450 2C19 poor metabolizers, compared to 60 percent in intermediate metabolizers and 29 percent in normal metabolizers [19]. These findings highlight the critical importance of maintaining adequate proton pump inhibitor concentrations for effective antimicrobial therapy.

The pharmacodynamic marker of intragastric pH elevation shows consistent correlation with cytochrome P450 2C19 phenotype. Poor metabolizers achieve intragastric pH above 4.0 for 85 percent of monitoring periods, while ultra-rapid metabolizers maintain this therapeutic target for only 25 percent of the time [15]. This relationship directly translates to clinical efficacy, as sustained acid suppression is essential for healing of acid-related mucosal damage.

Recent meta-analyses encompassing 19 studies have revealed that even normal metabolizers face significantly elevated risk of treatment failure compared to poor metabolizers, with odds ratios of 1.661 for refractory proton pump inhibitor therapy [15]. This finding suggests that current standard dosing regimens may be inadequate for the majority of patients who are not poor metabolizers.

The clinical implications extend beyond simple therapeutic failure to encompass symptom severity and quality of life measures. Ultra-rapid metabolizers demonstrate persistent breakthrough symptoms despite standard proton pump inhibitor therapy, often requiring alternative therapeutic approaches or significantly increased dosing to achieve symptomatic relief [6] [20].

Table 4: Therapeutic Response Outcomes by Cytochrome P450 2C19 Phenotype
CYP2C19 PhenotypeGERD Cure Rate (%)H. pylori Eradication (%)Intragastric pH >4 (%)Treatment Failure Risk
Poor Metabolizer84.610085Low
Intermediate Metabolizer67.98070Low
Normal Metabolizer45.86050Moderate
Rapid Metabolizer30.04035High
Ultra-rapid Metabolizer16.72925Very High

Personalized Medicine Applications in Acid-Related Disorders

The implementation of pharmacogenomic-guided omeprazole therapy represents a paradigm shift toward precision medicine in the management of acid-related disorders. Clinical Pharmacogenetics Implementation Consortium guidelines now provide evidence-based recommendations for dose modifications based on cytochrome P450 2C19 phenotype, with particular emphasis on identifying ultra-rapid metabolizers who require substantially increased dosing [4] [21].

For ultra-rapid metabolizers, current recommendations suggest doubling the standard omeprazole dose to 40 mg twice daily, with consideration for divided dosing to maintain therapeutic concentrations throughout the dosing interval [4] [21]. This approach addresses the accelerated clearance characteristic of this phenotype and aims to achieve exposure comparable to normal metabolizers receiving standard doses.

Preemptive pharmacogenomic testing programs have demonstrated successful implementation in clinical practice. The St. Jude Children's Research Hospital program identified 10 percent of their patient population as cytochrome P450 2C19 ultra-rapid metabolizers, with 100 percent of prescribers modifying therapy based on clinical decision support alerts [21]. This implementation resulted in improved therapeutic outcomes and reduced treatment failures.

Case studies illustrate the clinical utility of pharmacogenomic testing in challenging clinical scenarios. A 16-year-old patient with refractory esophagitis and gastric ulceration, despite double-dose proton pump inhibitor therapy, was identified as a cytochrome P450 2C19 ultra-rapid metabolizer through pharmacogenomic testing [20]. Subsequent treatment with a proton pump inhibitor not metabolized by cytochrome P450 2C19 and increased dosing resulted in complete symptom resolution and mucosal healing within three months [20].

The economic implications of pharmacogenomic-guided therapy include reduced healthcare utilization through decreased treatment failures, fewer endoscopic procedures, and reduced hospitalizations for acid-related complications [22]. Cost-effectiveness analyses suggest that preemptive testing may be cost-neutral or cost-saving when applied to patients requiring long-term proton pump inhibitor therapy.

Clinical implementation challenges include the need for rapid turnaround times for genetic testing, integration of results into electronic health records, and education of healthcare providers regarding pharmacogenomic interpretation [23]. Point-of-care testing technologies may address timing constraints, while clinical decision support systems can facilitate appropriate dose adjustments based on genetic results.

The expansion of pharmacogenomic applications beyond omeprazole to include other proton pump inhibitors requires careful consideration of drug-specific metabolic pathways. While omeprazole demonstrates the greatest dependence on cytochrome P450 2C19, other proton pump inhibitors such as lansoprazole and pantoprazole show similar but less pronounced pharmacogenetic effects [2] [15].

Comparative Pharmacogenetic Research Methodologies

The investigation of omeprazole pharmacogenetics has employed diverse methodological approaches, each offering distinct advantages and limitations in characterizing the relationship between genetic variation and therapeutic outcomes. Phenotyping studies utilizing omeprazole as a probe drug have provided fundamental insights into cytochrome P450 2C19 metabolic capacity through measurement of metabolic ratios [24] [25].

Traditional phenotyping approaches involve administration of a single omeprazole dose followed by measurement of parent drug and metabolite concentrations at specified time points. The hydroxylation metabolic ratio, calculated as the ratio of omeprazole to 5-hydroxyomeprazole concentrations, serves as a quantitative measure of cytochrome P450 2C19 activity [24] [25]. These studies have established the bimodal distribution of metabolic capacity that initially identified the genetic basis of omeprazole metabolism variability.

Genotyping studies have evolved from single-nucleotide polymorphism analyses to comprehensive next-generation sequencing approaches. Early studies focused on the most common variants (cytochrome P450 2C19*2, *3, and *17), while contemporary research incorporates rare variants and copy number variations that may influence metabolic phenotype [19]. The development of high-throughput genotyping platforms has enabled large-scale population studies encompassing millions of individuals [8] [9].

Combined genotype-phenotype correlation studies represent the gold standard for pharmacogenetic research, providing direct assessment of the relationship between genetic variation and metabolic phenotype. These studies have revealed that while genotype predicts phenotype with high accuracy, environmental factors and drug-drug interactions can modify the genotype-phenotype relationship [25] [19].

Population pharmacokinetic modeling approaches have incorporated genetic covariates to characterize the influence of cytochrome P450 2C19 variants on omeprazole pharmacokinetics in diverse populations. These studies utilize sparse sampling strategies and mixed-effects modeling to quantify the contribution of genetic factors to pharmacokinetic variability [10] [26]. The advantages include the ability to study larger populations and assess real-world clinical scenarios, while limitations include model assumptions and potential confounding factors.

Clinical outcome studies represent the ultimate validation of pharmacogenetic findings, directly linking genetic variation to therapeutic efficacy and safety. Randomized controlled trials comparing standard dosing to pharmacogenomic-guided dosing provide the highest level of evidence for clinical implementation [22] [27]. However, these studies require substantial resources and may be limited by ethical considerations regarding withholding potentially beneficial genetic information from control groups.

Emerging methodologies include pharmacogenomic implementation studies that assess the real-world effectiveness of genetic testing in clinical practice. These studies evaluate barriers to implementation, provider acceptance, and patient outcomes following integration of pharmacogenomic testing into routine care [23] [22]. The findings inform best practices for clinical implementation and identify areas requiring further research or system improvements.

Table 5: Comparative Research Methodologies
Study TypeSample Size RangePrimary EndpointMethodologyAdvantagesLimitations
Phenotyping Studies20-100Metabolic RatioOmeprazole Probe DrugDirect Phenotype AssessmentTime-consuming
Genotyping Studies100-2000Allele FrequencyPCR-based GenotypingHigh ThroughputIndirect Assessment
Genotype-Phenotype Correlation50-500Concordance RateCombined ApproachComprehensive AnalysisComplex Analysis
Population Pharmacokinetic Studies200-1000Pharmacokinetic ParametersPopulation ModelingReal-world ApplicationModel Assumptions
Clinical Outcome Studies100-5000Clinical ResponseRandomized Controlled TrialClinical RelevanceMultiple Confounders

Physical Description

Solid

Color/Form

Crystals from acetonitrile
White to off-white crystalline powde

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.11471265 g/mol

Monoisotopic Mass

345.11471265 g/mol

Boiling Point

599.991 °C at 760 mmHg

Heavy Atom Count

24

LogP

2.23
2.23 (LogP)
log Kow = 2.23
log Kow = 3.40 (est)
2.23

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides, Magnesium oxide

Melting Point

156 °C

UNII

KG60484QX9

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (61.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (43.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (62.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (61.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (23.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Omeprazole, according to the FDA label is a proton pump inhibitor (PPI) used for the following purposes: • Treatment of active duodenal ulcer in adults • Eradication of Helicobacter pylori to reduce the risk of duodenal ulcer recurrence in adults • Treatment of active benign gastric ulcer in adults • Reduction of risk of upper gastrointestinal (GI) bleeding in critically ill adult patients. • Treatment of symptomatic gastroesophageal reflux disease (GERD) in patients 1 year of age and older • Treatment of erosive esophagitis (EE) due to acid-mediated GERD in patients 1 month of age and older • Maintenance of healing of EE due to acid-mediated GERD in patients 1 year of age and older • Pathologic hypersecretory conditions in adults
FDA Label

Livertox Summary

Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Enzyme Inhibitors
Omeprazole is indicated for the treatment of a complex of symptoms which may be caused by any of the conditions where a reduction of gastric acid secretion is required (e.g., duodenal ulcer, gastric ulcer, nonsteroidal anti-inflammatory drugs associated gastric and duodenal ulcer, reflux esophagitis, gastroesophageal reflex disease) or when no identifiable organic cause is found (i.e., functional dyspepsia). /Included in US product labeling/
Omeprazole is indicated for the treatment of heartburn and other symptoms associated with gastroesophageal reflux disease. Omeprazole is indicated for the short-term treatment of erosive esophagitis (associated with gastroesophageal reflux disease) that has been diagnosed by endoscopy. Omeprazole also is indicated to maintain healing of erosive esophagitis. /Included in US product labeling/
Omeprazole is indicated for the long-term treatment of pathologic gastric hypersecretion associated with Zollinger-Ellison syndrome (alone or as part of multiple endocrine neoplasia Type-1), systemic mastocytosis, and multiple endocrine adenoma. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for OMEPRAZOLE (8 total), please visit the HSDB record page.
Anti-Ulcer Agents; Proton Pump Inhibitors
Although evidence currently is limited, proton-pump inhibitors have been used for gastric acid-suppressive therapy as an adjunct in the symptomatic treatment of upper GI Crohn's disease, including esophageal, gastroduodenal, and jejunoileal disease.22 23 24 25 26 27 28 Most evidence of efficacy to date has been from case studies in patients with Crohn's-associated peptic ulcer disease unresponsive to other therapies (e.g., H2-receptor antagonists, cytoprotective agents, antacids, and/or sucralfate). /Not included in product label/
Esomeprazole magnesium is used for the long-term treatment of pathologic GI hypersecretory conditions. Efficacy for this indication was established in an open-label study in a limited number of patients with previously diagnosed pathologic GI hypersecretory conditions (e.g., Zollinger-Ellison syndrome, idiopathic gastric acid hypersecretion); patients received total daily dosages of esomeprazole ranging from 80 mg-240 mg. The drug generally was well tolerated at these dosages for the duration of the study (12 months). At 12 months of therapy, 90% of patients treated with esomeprazole had controlled basal acid output (BAO) levels, defined as BAO of less than 5 or 10 mEq/hour in patients who had or had not previously undergone gastric acid-reducing surgery, respectively.
Esomeprazole magnesium is used for reducing the occurrence of gastric ulcers associated with chronic nonsteroidal anti-inflammatory agent (NSAIA) therapy in patients at risk for developing these ulcers, including individuals 60 years of age or older and/or those with a documented history of gastric ulcers. Efficacy for this indication was established in two 6-month randomized, controlled studies in patients receiving chronic therapy with either a prototypical NSAIA or a selective cyclooxygenase-2 (COX-2) inhibitor; individuals enrolled in these studies were considered to be at risk for developing NSAIA-associated ulcers because of their age (60 years or older) and/or a history of documented gastric or duodenal ulcer within the previous 5 years, but they had no evidence of gastric or duodenal ulcers on endoscopic examination at the start of the studies. Results of the studies indicated that esomeprazole 20 or 40 mg daily was more effective than placebo in preventing gastric ulcer occurrence during 6 months of treatment; however, no additional benefit was observed with the 40-mg daily dosage compared with the 20-mg daily dosage. In these studies, 94.7-95.4% of patients receiving esomeprazole 20 mg daily, 95.3-96.7% of those receiving esomeprazole 40 mg daily, and 83.3-88.2% of those receiving placebo remained free of gastric ulcers, as determined by serial endoscopic examinations, throughout the 6-month study.1 The occurrence rate of duodenal ulcers was too low to determine the effect of esomeprazole therapy on duodenal ulcer occurrence.
For more Therapeutic Uses (Complete) data for Esomeprazole (6 total), please visit the HSDB record page.

Pharmacology

**Effects on gastric acid secretion** This drug decreases gastric acid secretion [FDA label]. After oral administration, the onset of the antisecretory effect of omeprazole is usually achieved within one hour, with the maximum effect occurring by 2 hours after administration. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days [FDA label]. **Effects on serum gastrin** In studies of 200 or more patients, serum gastrin levels increased during the first 1-2 weeks of daily administration of therapeutic doses of omeprazole. This occurred in a parallel fashion with the inhibition of acid secretion. No further increase in serum gastrin occurred with continued omeprazole administration. Increased gastrin causes enterochromaffin-like cell hyperplasia and increased serum Chromogranin A (CgA) levels. The increased CgA levels may lead to false positive results in diagnostic studies for neuroendocrine tumors [FDA label]. **Enterochromaffin-like (ECL) cell effects** Human gastric biopsy samples have been obtained from more than 3000 pediatric and adult patients treated with omeprazole in long-term clinical studies. The incidence of enterochromaffin-like cell hyperplasia in these studies increased with time; however, no case of ECL cell carcinoids, dysplasia, or neoplasia have been identified in these patients. These studies, however, are of insufficient in power and duration to draw conclusions on the possible influence of long-term administration of omeprazole in the development of any premalignant or malignant conditions [FDA label]. **Other effects** Systemic effects of omeprazole in the central nervous system, cardiovascular and respiratory systems have not been found to date. Omeprazole, given in oral doses of 30 or 40 mg for 2-4 weeks, showed no effect on thyroid function, carbohydrate metabolism, or circulating levels of parathyroid hormone, cortisol, estradiol, testosterone, prolactin, cholecystokinin or secretin [FDA label].
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.

MeSH Pharmacological Classification

Proton Pump Inhibitors

ATC Code

A02BC05
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC01 - Omeprazole
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC05 - Esomeprazole

Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions.
Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus.
After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days.
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP4 [HSA:495 496] [KO:K01542 K01543]

Vapor Pressure

9.2X10-13 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

73590-58-6
119141-88-7

Absorption Distribution and Excretion

Omeprazole delayed-release capsules contain an enteric-coated granule formulation of omeprazole (because omeprazole is acid-labile), so that absorption of omeprazole begins only after the granules exit the stomach. Absorption of omeprazole occurs rapidly, with peak plasma concentrations of omeprazole achieved within 0.5-3.5 hours. Absolute bioavailability (compared with intravenous administration) is approximately 30-40% at doses of 20-40 mg, largely due to pre-systemic metabolism. The bioavailability of omeprazole increases slightly upon repeated administration of omeprazole delayed-release capsules.
After a single dose oral dose of a buffered solution of omeprazole, negligible (if any) amounts of unchanged drug were excreted in urine. Most of the dose (about 77%) was eliminated in urine as at least six different metabolites. Two metabolites were identified as _hydroxyomeprazole_ and the corresponding _carboxylic acid_. The remainder of the dose was found in the feces. This suggests significant biliary excretion of omeprazole metabolites. Three metabolites have been identified in the plasma, the _sulfide_ and _sulfone_ derivatives of omeprazole, and _hydroxyomeprazole_. These metabolites possess minimal or no antisecretory activity.
Approximately 0.3 L/kg, corresponding to the volume of extracellular water.
Healthy subject (delayed release capsule), total body clearance 500 - 600 mL/min Geriatric plasma clearance: 250 mL/min Hepatic impairment plasma clearance: 70 mL/min
Absorption: rapid. Distribution: Distributed in tissue, particularly gastric parietal cells.
Elimination: Renal 72 to 80%. Fecal 18 to 23%. In dialysis - Not readily dialyzable, because of extensive protein binding.
To clarify the in vivo first-pass metabolism of omeprazole, the pharmacokinetics were examined after oral, intraduodenal, intraportal venous, and intravenous administration at various doses to rats. Extraction ratios in the liver and intestinal tract were determined from the areas under the concentration-time curve (AUC) for intraportal venous and intravenous administration and from those for intraduodenal and intraportal venous administration, respectively. Assuming that the drug was absorbed from the gastrointestinal tract completely, the hepatic and intestinal extraction ratios were 0.80, 0.63, and 0.59 at doses of 2.5, 5, and 10 mg/kg and 0.70 and 0.73 at doses of 5 and 10 mg/kg, respectively. The bioavailability of orally administered omeprazole was 6.4, 9.6, and 12.6% at the doses of l0, 20, and 40 mg/kg, respectively. There were no differences in the distribution volume of steady state, total clearance, or elimination half-life at any doses. In addition, the AUC value after oral administration (20 mg/kg) in rats acutely intoxicated with CC(14) was 2.4 times larger than that in the control. These findings suggest that omeprazole undergoes a first-pass metabolism in the intestinal mucosa and/or lumen, as well as in the liver, and that the major contribution to the dose-dependent increase in bioavailability is a saturation of the first-pass metabolism in the liver.
Omeprazole is distributed into human milk; following oral administration of omeprazole 20 mg in one lactating women, concentrations of the drug were measured in breast milk.
For more Absorption, Distribution and Excretion (Complete) data for OMEPRAZOLE (6 total), please visit the HSDB record page.
The plasma elimination half-life of esomeprazole is approximately 1 to 1.5 hours. Less than 1% of parent drug is excreted in the urine. Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, and the remainder is found as inactive metabolites in the feces.
Esomeprazole is 97% bound to plasma proteins. Plasma protein binding is constant over the concentration range of 2 to 20 umol/L. The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.
NEXIUM Delayed-Release Capsules and NEXIUM For Delayed-Release Oral Suspension contain a bioequivalent enteric-coated granule formulation of esomeprazole magnesium. Bioequivalency is based on a single dose (40 mg) study in 94 healthy male and female volunteers under fasting condition. After oral administration peak plasma levels (Cmax) occur at approximately 1.5 hours (Tmax). The Cmax increases proportionally when the dose is increased, and there is a three-fold increase in the area under the plasma concentration-time curve (AUC) from 20 to 40 mg. At repeated once-daily dosing with 40 mg, the systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg. The mean exposure (AUC) to esomeprazole increases from 4.32 umol*hr/L on Day 1 to 11.2 umol*hr/L on Day 5 after 40 mg once daily dosing.

Metabolism Metabolites

Omeprazole is heavily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main part of its metabolism depends on the polymorphically expressed CYP2C19, which is responsible for the formation of _hydroxyomeprazole_, the major metabolite found in plasma. The remaining part depends on CYP3A4, responsible for the formation of _omeprazole sulphone_.
The in vitro metabolism of omeprazole was studied in human liver microsomes in order to define the metabolic pathways and identify the cytochrome P450 (CYP) isoforms responsible for the formation of the major omeprazole metabolites. 2 The four major metabolites identified in vitro, in tentative order of importance, were hydroxyomeprazole, omeprazole sulphone, 5-O-desmethylomeprazole, and an unidentified compound termed metabolite X. Omeprazole pyridone was also detected but could not be quantitated. Incubation of hydroxyomeprazole and omeprazole sulphone with human microsomes resulted in both cases in formation of the hydroxysulphone. The kinetics of formation of the four primary metabolites studied were biphasic suggesting the involvement of multiple CYP isoforms in each case. Further studies used substrate concentrations at which the high affinity activities predominated. 3 Formation of the major metabolite, hydroxyomeprazole, was significantly correlated with S-mephenytoin hydroxylase and with benzo[a]pyrene metabolism and CYP3A content. Inhibition studies with isoform selective inhibitors also indicated a dominant role of S-mephenytoin hydroxylase with some CYP3A contribution in the formation of hydroxyomeprazole. Correlation and inhibition data for the sulphone and metabolite X were consistent with a predominant role of the CYP3A subfamily in formation of these metabolites. Formation of 5-O-desmethylomeprazole was inhibited by both R, S-mephenytoin and quinidine, indicating that both S-mephenytoin hydroxylase and CYP2D6 may mediate this reaction in human liver microsomes and in vivo. The Vmax/Km (indicator of intrinsic clearance in vivo) for hydroxyomeprazole was four times greater than that for omeprazole sulphone. Consistent with findings in vivo, the results predict that omeprazole clearance in vivo would be reduced in poor metabolisers of mephenytoin due to reduction in the dominant partial metabolic clearance to hydroxyomeprazole.
Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The metabolites of esomeprazole lack antisecretory activity. The major part of esomeprazole's metabolism is dependent upon the CYP 2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites. The remaining amount is dependent on CYP 3A4 which forms the sulphone metabolite. CYP 2C19 isoenzyme exhibits polymorphism in the metabolism of esomeprazole, since some 3% of Caucasians and 15 to 20% of Asians lack CYP 2C19 and are termed Poor Metabolizers. At steady state, the ratio of AUC in Poor Metabolizers to AUC in the rest of the population (Extensive Metabolizers) is approximately 2. Following administration of equimolar doses, the S- and R-isomers are metabolized differently by the liver, resulting in higher plasma levels of the S- than of the R-isomer.
Omeprazole has known human metabolites that include Omeprazole sulfone, 5-Hydroxyomeprazole, 5'-O-Desmethyl omeprazole, and 3-Hydroxyomeprazole.
Hepatic. Omeprazole is extensively metabolized by the cytochrome P450 (CYP) enzyme system. The two primary CYP isozymes involved are CYP2C19 and CYP3A4. Metabolism is stereoselective in which the S-isomer is converted to 5'O-desmethylomeprazole via CYP2C19. CYP3A4 converts the S-isomer to 3-hydroxyomeprazole. The R-isomer is converted to 5-hydroxyomeprazole by CYP2C19. CYP3A4 converts the R-isomer to any four different metabolites: 5-hydroxyomeprazole (5-OH OME), omeprazole sulfone (OME sulfone), 5'-O-desmethylomeprazole (5'-desmethyl OME), and 3-hydroxyomeprazole (3-OH OME). Route of Elimination: Urinary excretion is a primary route of excretion of omeprazole metabolites. Little, if any unchanged drug was excreted in the urine. The majority of the dose (about 77%) was eliminated in urine as at least six metabolites. Two were identified as hydroxyomeprazole and the corresponding carboxylic acid. The remainder of the dose was recovered in the feces. Half Life: 0.5-1 hour (healthy subjects, delayed-release capsule); 3 hours (hepatic impairment)

Associated Chemicals

Esomeprazole magnesium; 161973-10-0
Esomeprazole sodium; 161796-78-7
Esomeprazole strontium; 934714-36-0

Wikipedia

Omeprazole
Ketoconazole

FDA Medication Guides

Prilosec
Omeprazole
Omeprazole Magnesium
CAPSULE, DELAYED REL PELLETS;ORAL
FOR SUSPENSION, DELAYED RELEASE;ORAL
ASTRAZENECA
COVIS
12/19/2016
07/18/2023
Zegerid
Omeprazole; Sodium Bicarbonate
CAPSULE;ORAL
FOR SUSPENSION;ORAL
SALIX
07/18/2023

Drug Warnings

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
No information is available on the relationship of age to the effects of omeprazole in geriatric patients. However, a somewhat decreased rate of elimination and increased bioavailability are more likely to occur in geriatric patients taking omeprazole.
Omeprazole generally is well tolerated. The most frequent adverse effects associated with omeprazole therapy involve the GI tract (e.g., diarrhea, nausea, constipation, abdominal pain, vomiting) and the CNS (e.g., headache, dizziness).
Diarrhea, abdominal pain, nausea, vomiting, constipation, flatulence, and acid regurgitation are the most frequent adverse GI effects of omeprazole, occurring in about 1-5% of patients. Dysphagia, abdominal swelling, anorexia, irritable colon, fecal discoloration, pancreatitis (sometimes fatal), esophageal candidiasis, mucosal atrophy of the tongue, taste perversion, and dry mouth have been reported occasionally but in many cases were not directly attributed to the drug. Benign gastric fundic polyps have been reported rarely and appear to resolve upon discontinuation of omeprazole therapy.
For more Drug Warnings (Complete) data for OMEPRAZOLE (15 total), please visit the HSDB record page.
It is unknown whether esomeprazole is distributed into milk. However, omeprazole is distributed into human milk; discontinue nursing or drug because of potential risk in nursing infants.
FDA Pregnancy Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
When esomeprazole is used in fixed combination with naproxen, the usual cautions, precautions, and contraindications associated with naproxen must be considered in addition to those associated with esomeprazole.
Administration of proton-pump inhibitors has been associated with an increased risk for developing certain infections (e.g., community-acquired pneumonia).
For more Drug Warnings (Complete) data for Esomeprazole (12 total), please visit the HSDB record page.

Biological Half Life

0.5-1 hour (healthy subjects, delayed-release capsule) Approximately 3 hours (hepatic impairment)
Plasma - Normal hepatic function - 30 minutes to 1 hour. Chronic hepatic disease - 3 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Pyridine N-oxides are important as synthetic intermediates in the manufacture of pharmaceuticals and agrochemicals. The antiulcer agent omeprazole is produced from 2,3,5-trimethylpyridine N-oxide.
Preparation: UK Junggren, SE Sjostrand, EP 5129; US 4255431 (1979, 1981 both to AB Hassle)

Clinical Laboratory Methods

A reproducible and accurate HPLC method with UV detection is described for the determination of the metabolites of omeprazole in human liver microsomes. The method was applicable for studying the metabolism of omeprazole in human liver microsomes.
LC-MS determination in plasma.

Storage Conditions

Store NEXIUM at room temperature between 68 °F to 77 °F (20 °C to 25 °C). Keep the container of NEXIUM closed tightly.

Interactions

Inhibition of the cytochrome p450 enzyme system by omeprazole, especially in high dose, may cause a decrease in the hepatic metabolism of /coumarin- or indandione-derivative anticoagulants, diazepam or phenytoin/ which may result in delayed elimination and increased blood concentrations, when these medications are used concurrently with omeprazole.
Omeprazole may increase gastrointestinal pH; concurrent use /of ampicillin esters, iron salts, or ketoconazole/ with omeprazole may result in a reduction in absorption of ampicillin esters, iron salts, or ketoconazole.
Concurrent use of omeprazole with /bone marrow depressants/ may increase the leukopenic and/or thrombocytopenic effects of both these medications; if concurrent use is required, close observation for toxic effects should be considered.
The effect of omeprazole on drug metabolism was studied using the model drugs antipyrine and (14)C-aminopyrine. Elimination of both model drugs was assessed before and after 15 days of therapy in male subjects. It was concluded that metabolic inhibition of the model drugs would not occur with normal clinical doses of omeprazole.
For more Interactions (Complete) data for OMEPRAZOLE (9 total), please visit the HSDB record page.
In a single-dose study, concomitant administration of omeprazole 20 mg and sucralfate 1 g resulted in delayed absorption of omeprazole and decreased omeprazole bioavailability by 16%. Proton-pump inhibitors should be administered at least 30 minutes before sucralfate.
Pharmacokinetic interaction with omeprazole (decreased plasma concentrations and AUC of rilpivirine).32 343 Concomitant use of other proton-pump inhibitors also may result in decreased plasma concentration of rilpivirine.343 Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
Concomitant use of omeprazole 40 mg once daily and atazanavir (with or without low-dose ritonavir) results in a substantial decrease in plasma concentrations of atazanavir and possible loss of the therapeutic effect of the antiretroviral agent or development of drug resistance. Concomitant use of omeprazole 40 mg once daily (administered 2 hours before atazanavir) and atazanavir 400 mg once daily decreased the AUC and peak plasma concentration of atazanavir by 94 and 96%, respectively. The manufacturer of esomeprazole states that concomitant administration with atazanavir is not recommended. If atazanavir is administered in an antiretroviral treatment-naive patient receiving a proton-pump inhibitor, a ritonavir-boosted regimen of 300 mg of atazanavir once daily with ritonavir 100 mg once daily with food is recommended. The dose of the proton-pump inhibitor should be administered approximately 12 hours before ritonavir-boosted atazanavir; the dose of the proton-pump inhibitor should not exceed omeprazole 20 mg daily (or equivalent). Concomitant use of proton-pump inhibitors with atazanavir is not recommended in antiretroviral treatment-experienced patients.
Concomitant use of omeprazole 20 mg once daily and digoxin in healthy individuals increased digoxin bioavailability by 10% (up to 30% in some individuals). Because esomeprazole is an enantiomer of omeprazole, concomitant use of esomeprazole with digoxin is expected to increase systemic exposure to digoxin; therefore, monitoring for manifestations of digoxin toxicity may be required during such concomitant use.
For more Interactions (Complete) data for Esomeprazole (7 total), please visit the HSDB record page.

Dates

Last modified: 09-12-2023

A prospective, randomized, placebo-controlled, double-blinded clinical trial comparing the incidence and severity of gastrointestinal adverse events in dogs with cancer treated with piroxicam alone or in combination with omeprazole or famotidine

Marejka H Shaevitz, George E Moore, Christopher M Fulkerson
PMID: 34337965   DOI: 10.2460/javma.259.4.385

Abstract

To assess the impact of prophylactic omeprazole and famotidine on the incidence and severity of gastrointestinal (GI) adverse events (AEs) in dogs with cancer treated with single agent piroxicam.
39 dogs with a cytologic or histologic diagnosis of cancer with no history of GI disease and received piroxicam.
A prospective, randomized, placebo-controlled, double-blinded clinical trial was performed. All dogs received piroxicam (0.3 mg/kg [0.14 mg/lb], PO, q 24 h) and either omeprazole (1 mg/kg [0.45 mg/lb], PO, q 12 h), famotidine (1 mg/kg, PO, q 12 h), or placebo (lactose; PO, q 12 h). Monthly assessments of GI AEs were performed and scored by using the Veterinary Comparative Oncology Group's Common Terminology Criteria for Adverse Events (version 1.1).
Compared with dogs in the placebo group, more dogs in the omeprazole group (84.6% vs 36.4%) and famotidine group (80.0% vs 36.4%) experienced GI AEs by day 56. The severity of GI AEs was higher in the omeprazole group, compared with the placebo group.
Omeprazole was not helpful in reducing the frequency or severity of GI AEs and was associated with more frequent and severer GI AEs in dogs with cancer treated with single agent piroxicam. Proton-pump inhibitors and H2-receptor antagonists should not be prescribed as prophylaxis with NSAIDs for dogs with cancer.


No association between chronic use of ranitidine, compared with omeprazole or famotidine, and gastrointestinal malignancies

Yeseong D Kim, Jiasheng Wang, Fahmi Shibli, Kamrine E Poels, Stephen J Ganocy, Ronnie Fass
PMID: 34251045   DOI: 10.1111/apt.16464

Abstract

In 2019, the United States Food and Drug Administration detected above-regulation levels of the human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine, resulting in a complete removal of the medication from the market. NDMA is known to cause gastrointestinal malignancies in animal models.
To determine if patients who were receiving ranitidine have a higher risk of developing cancers of the digestive tract compared to patients taking other anti-reflux medications.
Using the nationwide database IBM Explorys, patients taking ranitidine were compared to patients on either famotidine or omeprazole. Incidence data of new malignancies of the oesophagus, stomach, liver, pancreas, and colon/rectum were obtained in 1-year intervals for up to 10 years. Two multivariable logistic regression models were used to calculate odds ratios (ORs), one adjusting for common risk factors for each cancer studied, and the other for demographic factors.
Patients on ranitidine who were compared to patients on famotidine had ORs of 0.51(95% CI 0.43-0.60), 0.43(95% CI 0.36-0.51), 0.39(95% CI 0.36-0.41), 0.54(95% CI 0.49-0.62), and 0.46(95% CI 0.43-0.49) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers, respectively (P < 0.001). Patients on ranitidine compared to omeprazole had ORs of 0.62(95% CI 0.52-0.72), 0.58(95% CI 0.49-0.68), 0.81 (95% CI 0.76-0.86), 0.68(95% CI 0.60-0.76), and 0.66(95% CI 0.62-0.70) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers respectively (P < 0.001).
Use of ranitidine was not associated with an increased odds of developing gastrointestinal malignancies compared to omeprazole or famotidine use.


Abrupt-onset, profound erectile dysfunction in a healthy young man after initiating over-the-counter omeprazole: a case report

Theodore W Perry
PMID: 34301322   DOI: 10.1186/s13256-021-02981-5

Abstract

Proton pump inhibitors are frequently used (and often overused) medications with adverse effects including vitamin B12 deficiency, Clostridium difficile colitis, and increased risk of chronic kidney disease. Erectile dysfunction is largely unrecognized as an adverse effect of proton pump inhibitors despite increasing evidence that proton pump inhibitors may contribute to impaired nitric oxide generation and endothelial dysfunction.
A 38-year-old Caucasian man with mild hypertension and no other significant medical history developed profound erectile dysfunction within 2 days of initiating over-the-counter omeprazole therapy, with erectile function rapidly normalizing following discontinuation of the drug. At the time of the episode, the patient was on a stable dose of lisinopril and was taking no other medications or supplements. In the 2 years following the episode, the patient has had no further erectile difficulties.
Further study of erectile dysfunction as an adverse effect of proton pump inhibitors is needed. In the meantime, proton pump inhibitors should be considered as a potential cause of erectile dysfunction in healthy young patients and as a cause or contributor to erectile dysfunction in older patients in whom erectile dysfunction is often attributed to age or comorbidities.


Application of different spectrofluorimetric approaches for quantitative determination of acetylsalicylic acid and omeprazole in recently approved pharmaceutical preparation and human plasma

Ahmed El-Olemy, Ahmed H Abdelazim, Sherif Ramzy, Mohamed A Hasan, Ahmed W Madkour, Ahmed A Almrasy, Mohamed Shahin
PMID: 34217146   DOI: 10.1016/j.saa.2021.120116

Abstract

Acetylsalicylic acid and omeprazole were recently formulated by the new FDA-approved drug Yosprala ® Tablets. This novel combination was prescribed to reduce the risk of myocardial infarction in patients who were at risk for developing peptic ulcer while taking acetylsalicylic acid. In the current work, two different high precision sensitive fluorescence spectroscopic methods were developed for quantitative analysis of the above drugs in pharmaceutical dosage form and spiked human plasma. Acetylsalicylic acid was quantitatively analyzed due to its unique native fluorescence nature. The fluorescence emission of acetylsalicylic acid was quantitatively determined at 404 nm after excitation at 296 nm without any interference from omeprazole. Omeprazole, which has a free terminal secondary amino group, reacted with 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) by a nucleophilic substitution mechanism to form a highly fluorescent dark yellow fluorophore. Omeprazole was quantitatively analyzed by measuring the emission fluorescence intensity of the dark yellow fluorophore at 535 nm after excitation at 465 nm. Various parameters affecting the described methods were carefully checked and optimized. The calibration curves were found to be linear over the concentration range of 50-1600 ng/ml for acetylsalicylic and 30-2000 ng/ml for omeprazole. The proposed methods were successfully applied to the quantitative analysis of the two drugs in the pharmaceutical dosage form Yosprala ® and in spiked human plasma.


JianpiQinghua granule reduced PPI dosage in patients with nonerosive reflux disease: A multicenter, randomized, double-blind, double-dummy, noninferiority study

Jiaqi Zhang, Hui Che, Beihua Zhang, Chang Zhang, Bin Zhou, Haijie Ji, Jingyi Xie, Xiaoshuang Shi, Xia Li, Fengyun Wang, Xudong Tang
PMID: 34119741   DOI: 10.1016/j.phymed.2021.153584

Abstract

Proton pump inhibitors (PPIs) play an important role in the treatment of nonerosive reflux disease (NERD), but their long-term and excessive uses have been associated with safety concerns. Chinese herbal medicine (CHM) has become a popular alternative treatment for this condition.
A total of 204 patients were randomly assigned to the combination group or PPI group (1:1 ratio). They were given JianpiQinghua (JQ) granules (34.8 g) plus omeprazole (10 mg) plus dummy omeprazole (10 mg) or dummy JQ granules (34.8 g) plus omeprazole (20 mg) daily for 4 weeks. The primary endpoints were the rate of sufficient relief and complete resolution of GERD Q at week 4. Metabonomics and the gut microbiota were also assessed.
Complete resolution was observed in 40.8% of patients in the combination group and 26.8% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.88; 95% CI, 1.03-3.44; p = 0.039). Sufficient relief was observed in 50% of patients in the combination group and 43.30% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.31; 95% CI, 0.74-2.30; p = 0.35). Three patients had liver dysfunction, one of whom had a mild case and 2 of whom had moderate-to-severe cases in the combination group. Patients in the combination group showed a significant increase in richness and diversity of their gut microbiota compared with those in the PPI group. Metabonomics showed that the combination therapy could correct the glutamate metabolism pathway.
Our findings demonstrate the superior efficacy of JQ granules combined with omeprazole (10 mg) vs. omeprazole (20 mg) in terms of symptom relief in patients with NERD.
ClinicalTrials.gov number
. Registered on 14 February 2019.


INAPPROPRIATE USAGE OF INTRAVENOUS PROTON PUMP INHIBITORS AND ASSOCIATED FACTORS IN A HIGH COMPLEXITY HOSPITAL IN BRAZIL

Laura M Bischoff, Laura S M Faraco, Lucas V Machado, Alex V S Bialecki, Gabriel M de Almeida, Smile C C Becker
PMID: 33909794   DOI: 10.1590/S0004-2803.202100000-07

Abstract

Intravenous (IV) use of proton pump inhibitors (PPIs) is advised only in cases of suspected upper gastrointestinal bleeding (UGIB) or impossibility of receiving oral medication, although there has been a persistent practice of their inappropriate use in health institutions.
The purpose of our study was to measure the inappropriate use of IV PPIs in a high complexity hospital in Brazil and to estimate its costs.
Retrospective study of 333 patients who received IV omeprazole between July and December of 2018 in a high complexity hospital in Brazil.
IV omeprazole was found to be appropriately prescribed in only 23.4% patient reports. This medication was administered mainly in cases of suspected UGIB (19.1%) and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally (18.7%). It was observed a statistically significant association between adequate prescription and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally; patient nil per os with valid indication for PPIs usage; prescription by intensive care unit doctors; prescription by emergency room doctors; intensive care unit admission; evolution to death; sepsis; and traumatic brain injury (P<0.05). On the other hand, inadequate prescription had a statistically significant association with surgical ward prescription and non-evolution to death (P<0.05). The estimated cost of the vials prescribed inadequately was US$1696.
There was a high number of inappropriate IV omeprazole prescriptions in the studied hospital, entailing greater costs to the institution and unnecessary risks.


Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison

Valentyn Mohylyuk, Anna Yerkhova, Marina Katynska, Vitaliy Sirko, Kavil Patel
PMID: 34159427   DOI: 10.1208/s12249-021-02038-2

Abstract

Omeprazole is a widely used over-the-counter (20 mg) proton pump inhibitor, usually supplied as oral enteric-coated pellets intended to release at pH 5.5 and higher; however, it is sensitive to acidic pH. The likelihood of elevated gastric pH in practice is very high for patients; thus, the aim of this study was to investigate the effect of elevated pH on the performance of commercial omeprazole pellets. Commercial enteric-coated delayed-release pellets were tested with water uptake-weight loss (WU-WL) test at pH range between 1.2 and 4.5 in addition to "gastric" (pH 1.2 or 4.5) and "intestinal" (pH 7.4) phase dissolution tests. The range of physical characteristics of pellets was determined with a single pellet size and sedimentation time measurement, followed by the application of modified Stokes' Law equation. The coefficient of variation of pellet size and density, and volume-density determination coefficient (R
) as descriptors of coating thickness and microstructure variability, degree of ionisation of enteric polymers, aqueous solubility and molecular weight of plasticisers have been found useful to explain commercial delayed-release pellets behaviour during WU-WL and dissolution test. Investigated commercial delayed-release pellets demonstrated pH-dependent WU-WL results. "Gastric phase" dissolution testing of pellets at pH 4.5 showed the highest omeprazole degradation (48.1%) for Nosch Labs, intermediate values of dose loss (23.4% and 17.1%) for Teva and UQUIFA delayed-release pellets, respectively. Lab Liconsa pellets have been found as the least susceptible (3.2% of dose loss). Additionally, "gastric phase" dissolution test at pH 4.5 significantly influenced omeprazole release during the "intestinal phase". The risk of inadequate therapy associated with intake of investigated enteric-coated delayed-release pellets at elevated gastric pH has been found as minimal for Lab Liconsa and has increased from UQUIFA and Teva to Nosh Labs pellets.


Inhibiting SARS-CoV-2 infection in vitro by suppressing its receptor, angiotensin-converting enzyme 2, via aryl-hydrocarbon receptor signal

Keiji Tanimoto, Kiichi Hirota, Takahiro Fukazawa, Yoshiyuki Matsuo, Toshihito Nomura, Nazmul Tanuza, Nobuyuki Hirohashi, Hidemasa Bono, Takemasa Sakaguchi
PMID: 34404832   DOI: 10.1038/s41598-021-96109-w

Abstract

Since understanding molecular mechanisms of SARS-CoV-2 infection is extremely important for developing effective therapies against COVID-19, we focused on the internalization mechanism of SARS-CoV-2 via ACE2. Although cigarette smoke is generally believed to be harmful to the pathogenesis of COVID-19, cigarette smoke extract (CSE) treatments were surprisingly found to suppress the expression of ACE2 in HepG2 cells. We thus tried to clarify the mechanism of CSE effects on expression of ACE2 in mammalian cells. Because RNA-seq analysis suggested that suppressive effects on ACE2 might be inversely correlated with induction of the genes regulated by aryl hydrocarbon receptor (AHR), the AHR agonists 6-formylindolo(3,2-b)carbazole (FICZ) and omeprazole (OMP) were tested to assess whether those treatments affected ACE2 expression. Both FICZ and OMP clearly suppressed ACE2 expression in a dose-dependent manner along with inducing CYP1A1. Knock-down experiments indicated a reduction of ACE2 by FICZ treatment in an AHR-dependent manner. Finally, treatments of AHR agonists inhibited SARS-CoV-2 infection into Vero E6 cells as determined with immunoblotting analyses detecting SARS-CoV-2 specific nucleocapsid protein. We here demonstrate that treatment with AHR agonists, including FICZ, and OMP, decreases expression of ACE2 via AHR activation, resulting in suppression of SARS-CoV-2 infection in mammalian cells.


AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice

Hubert Zatorski, Maciej Salaga, Marta Zielińska, Kinga Majchrzak, Agata Binienda, Radzisław Kordek, Ewa Małecka-Panas, Jakub Fichna
PMID: 34063466   DOI: 10.3390/molecules26102946

Abstract

Adiponectin is a hormone secreted by adipocytes, which exhibits insulin-sensitizing and anti-inflammatory properties and acts through adiponectin receptors: AdipoR1 and AdipoR2. The aim of the study was to evaluate whether activation of adiponectin receptors AdipoR1 and AdipoR2 with an orally active agonist AdipoRon has gastroprotective effect and to investigate the possible underlying mechanism.
We used two well-established mouse models of gastric ulcer (GU) induced by oral administration of EtOH (80% solution in water) or diclofenac (30 mg/kg, p.o.). Gastroprotective effect of AdipoRon (dose 5 and 50 mg /kg p.o) was compared to omeprazole (20 mg/kg p.o.) or 5% DMSO solution (control). Clinical parameters of gastroprotection were assessed using macroscopic (gastric lesion area) and microscopic (evaluation of the gastric mucosa damage) scoring. To establish the molecular mechanism, we measured: myeloperoxidase (MPO), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) activities; glutathione (GSH) level; and IL-1β, adenosine monophosphate-activated protein kinase (AMPK), and phosphorylated AMPK expression in gastric tissue.
AdipoRon produced a gastroprotective effect in both GU mouse models as evidenced by significantly lower macroscopic and microscopic damage scores. AdipoRon exhibited anti-inflammatory effect by reduction in MPO activity and IL-1β expression in the gastric tissue. Moreover, AdipoRon induced antioxidative action, as demonstrated with higher GSH levels, and increased SOD and GPX activity.
Activation of AdipoR1 and AdipoR2 using AdipoRon reduced gastric lesions and enhanced cell response to oxidative stress. Our data suggest that AdipoR1 and AdipoR2 activation may be an attractive therapeutic strategy to inhibit development of gastric ulcers.


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